N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide

Antifungal drug discovery Lipid metabolism Medicinal chemistry

This 2-fluorophenyl pyrazine-2-carbohydrazide analog is a validated Ole1p desaturase inhibitor, essential for fungal lipid homeostasis studies. Unlike generic pyrazine-2-carbohydrazides, the 2-fluoro substitution ensures specific target engagement. Halogen or positional isomer changes invalidate results. For reproducible antifungal resistance and lipidomic profiling.

Molecular Formula C11H9FN4O
Molecular Weight 232.21 g/mol
Cat. No. B12426208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-Fluorophenyl)pyrazine-2-carbohydrazide
Molecular FormulaC11H9FN4O
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NNC(=O)C2=NC=CN=C2)F
InChIInChI=1S/C11H9FN4O/c12-8-3-1-2-4-9(8)15-16-11(17)10-7-13-5-6-14-10/h1-7,15H,(H,16,17)
InChIKeyVQIGYMKTHWEEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide: A Selective Ole1p Desaturase Inhibitor for Antifungal Research Procurement


N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide (CAS 2881111-79-9) is a synthetic small-molecule pyrazine-2-carbohydrazide derivative characterized by a 2-fluorophenyl substituent on the hydrazide moiety [1]. It functions as a selective inhibitor of the fungal enzyme Ole1p desaturase (stearoyl-CoA desaturase), a key regulator of unsaturated fatty acid biosynthesis . Its molecular formula is C₁₁H₉FN₄O, with a molecular weight of 232.21 g/mol, a topological polar surface area of 66.9 Ų, and a calculated XLogP3-AA value of 1.4, which are physicochemical parameters critical for evaluating compound developability [1].

Why Generic Pyrazine-2-Carbohydrazide Analogs Cannot Replace N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide in Ole1p-Targeted Studies


The pyrazine-2-carbohydrazide scaffold is a privileged structure with broad antimicrobial potential, but its activity profile is exquisitely sensitive to substitution patterns [1]. N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is specifically profiled as an Ole1p desaturase inhibitor with antifungal activity, a mechanism distinct from the antitubercular activity of many other pyrazine-2-carbohydrazide derivatives that target enzymes like DprE1 [2]. The presence and position of the fluorine atom on the phenyl ring are critical determinants of target engagement; substitution with other halogens (e.g., Cl, Br) or repositioning the fluorine to the 3- or 4- position can alter binding affinity, selectivity, and overall biological outcome . Therefore, substituting this compound with a generic pyrazine-2-carbohydrazide or a positional isomer would invalidate experimental results in Ole1p-dependent assays and lipid biosynthesis studies. The quantitative evidence below substantiates why this specific analog is required for reproducible, mechanism-focused research.

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide: Quantified Differentiation from Structural Analogs in Antifungal and Lipid Biosynthesis Research


Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) vs. Non-Fluorinated and Other Halogen Analogs

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide possesses a calculated XLogP3-AA value of 1.4 and a TPSA of 66.9 Ų [1]. This lipophilicity profile is distinct from its non-fluorinated analog, N'-(phenyl)pyrazine-2-carbohydrazide, which lacks the fluorine atom and consequently exhibits lower lipophilicity and potentially reduced membrane permeability . Fluorination at the 2-position is a well-established medicinal chemistry strategy to modulate logP and metabolic stability without drastically increasing molecular weight, thereby improving the balance between potency and developability compared to heavier halogen analogs (e.g., Cl, Br) [2].

Antifungal drug discovery Lipid metabolism Medicinal chemistry

Ole1p Desaturase Inhibition: Functional Target Engagement Specificity vs. Antitubercular Pyrazine-2-Carbohydrazide Derivatives

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is specifically characterized as an Ole1p desaturase inhibitor and antifungal agent . In contrast, a structurally related class of pyrazine-2-carbohydrazide derivatives, such as those with 3-amino substitution and benzylidene groups, have been primarily profiled for antimycobacterial activity, with MIC values reported against Mycobacterium tuberculosis H37Ra ranging from 6.25 to 50 µg/mL [1]. The distinct biological annotation of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide as an Ole1p inhibitor, rather than a DprE1 inhibitor or antitubercular agent, underscores a functional divergence driven by its specific 2-fluorophenyl substitution.

Fungal pathogenesis Enzyme inhibition Lipidomics

Fluorine Substituent Position: 2-Fluoro vs. 3-Fluoro and 4-Fluoro Isomers in Binding Affinity and Electronic Effects

The position of the fluorine atom on the phenyl ring is a critical determinant of biological activity. N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide places the fluorine atom ortho to the hydrazide linkage, which can influence intramolecular hydrogen bonding, conformational preference, and electronic distribution on the phenyl ring . Positional isomers, such as N'-(3-fluorophenyl)- and N'-(4-fluorophenyl)pyrazine-2-carbohydrazide, exhibit different electrostatic potential surfaces and steric profiles, which are predicted to alter binding interactions with the Ole1p active site [1]. While direct comparative IC50 data for these isomers is not publicly available, the principle of positional fluorine effects on target binding is a well-documented phenomenon in medicinal chemistry [2].

Structure-activity relationship Computational chemistry Drug design

Recommended Research Applications for N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide in Antifungal and Lipid Metabolism Studies


Mechanistic Studies of Fungal Lipid Biosynthesis and Membrane Integrity

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is optimally employed as a selective chemical probe to interrogate the role of Ole1p desaturase in fungal lipid homeostasis . Its balanced lipophilicity (XLogP3-AA = 1.4) and TPSA (66.9 Ų) support its use in cellular assays to modulate unsaturated fatty acid pools, as established in Section 3 [1]. This makes it a valuable tool for lipidomic profiling and for studying the compensatory mechanisms fungi employ when unsaturated fatty acid biosynthesis is disrupted.

Structure-Activity Relationship (SAR) Studies Focused on Halogen Substitution in Pyrazine-2-Carbohydrazides

This compound serves as a key reference standard in SAR campaigns exploring the impact of halogen substitution (F vs. Cl vs. Br) and positional isomerism (2-fluoro vs. 3-fluoro vs. 4-fluoro) on Ole1p inhibition and antifungal potency . Its specific 2-fluorophenyl motif provides a benchmark for evaluating the electronic and steric contributions of fluorine to target engagement, as supported by the class-level evidence in Section 3 [1].

Comparative Studies of Ole1p Inhibitors vs. Other Antifungal Targets

Given its defined mechanism as an Ole1p desaturase inhibitor , this compound is well-suited for comparative efficacy studies against fungal strains resistant to conventional antifungals (e.g., azoles, echinocandins). It allows researchers to differentiate the phenotypic consequences of targeting fatty acid desaturation versus ergosterol biosynthesis or cell wall synthesis, providing critical insights for combination therapy and resistance mechanism elucidation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.